

# AxI-IN-18 for Immunoprecipitation of AxI Protein: Application Notes and Protocols

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Compound of Interest				
Compound Name:	AxI-IN-18			
Cat. No.:	B12367018	Get Quote		

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## Introduction

Axl receptor tyrosine kinase is a critical player in various cellular processes, including cell proliferation, survival, migration, and invasion.[1][2] Its dysregulation is implicated in the progression and therapeutic resistance of numerous cancers.[3][4] Axl-IN-18 is a potent and selective, type II inhibitor of Axl kinase activity.[5][6] This document provides detailed application notes and protocols for the utilization of Axl-IN-18 in the immunoprecipitation (IP) of the Axl protein. Understanding the interactions and downstream signaling of Axl is paramount for developing targeted cancer therapies, and immunoprecipitation is a key technique for isolating Axl and its binding partners. While Axl-IN-18 is primarily an inhibitor, its high affinity and selectivity can be leveraged in specific IP applications, for instance, in pull-down assays to verify target engagement or to selectively isolate a subpopulation of Axl.

## **Data Presentation**

**AxI-IN-18 Inhibitory Activity** 

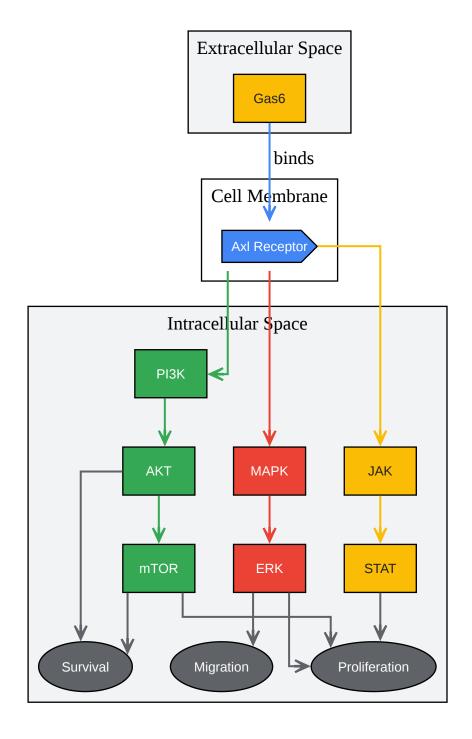
Target	IC50 (nM)	Selectivity (fold) vs. MET	Reference
AxI	1.1	343	[5]
MET	377	-	[5]



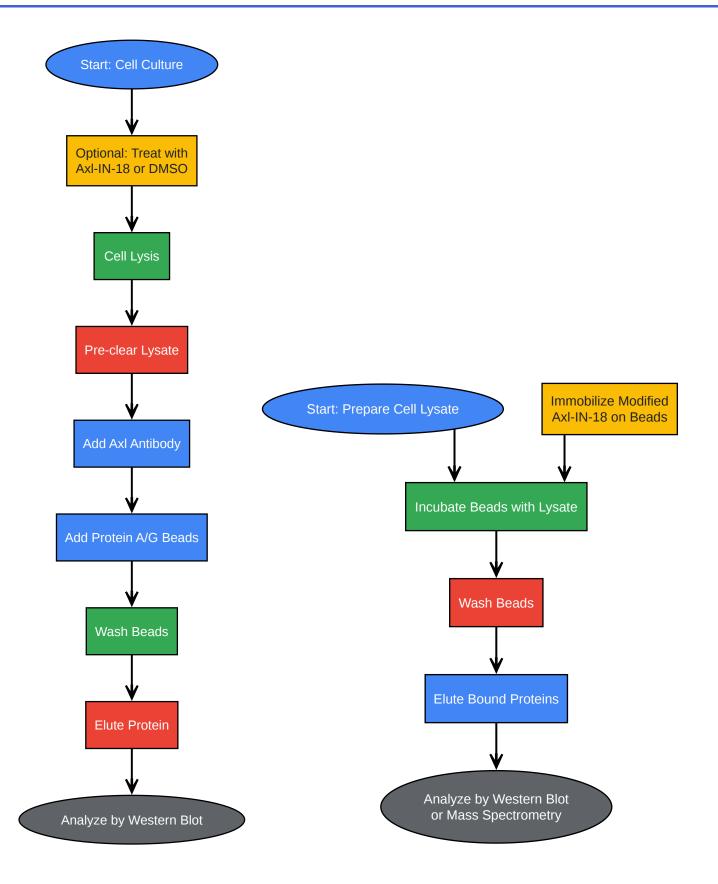
## **Signaling Pathway Overview**

The Axl signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6).[1][7] This binding induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[2][8] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and migration.[1][3][8]









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